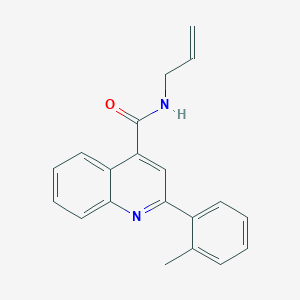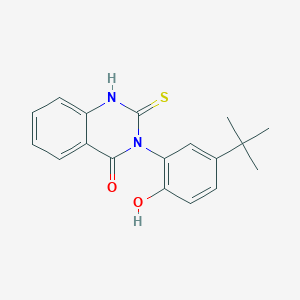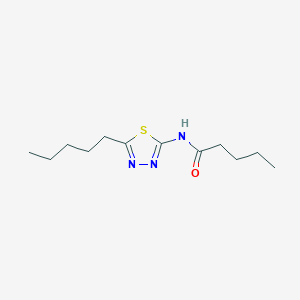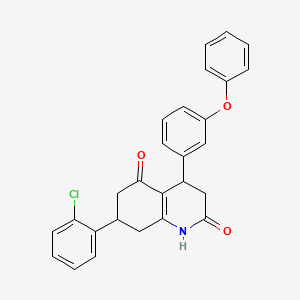
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide
説明
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the quinolinecarboxamide family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of tumors.
Biochemical and Physiological Effects:
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, it has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
実験室実験の利点と制限
One of the major advantages of N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is its potential for use in the treatment of cancer and bacterial infections. However, it has several limitations for lab experiments, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions that can be explored with regards to N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide. One area of research could be focused on improving its solubility in water, which would make it easier to administer in vivo. Additionally, further studies could be conducted to evaluate its potential for use in combination with other anticancer drugs or antibiotics. Furthermore, the mechanism of action of N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide could be further elucidated to better understand its potential therapeutic applications. Finally, further studies could be conducted to evaluate its safety and potential side effects in humans.
Conclusion:
In conclusion, N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a synthetic compound with significant potential for use in medicinal chemistry, biochemistry, and pharmacology. Its potential applications in the treatment of cancer and bacterial infections make it an important area of research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. With continued research, N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide may prove to be a valuable tool in the fight against cancer and bacterial infections.
科学的研究の応用
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(2-methylphenyl)-N-prop-2-enylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-3-12-21-20(23)17-13-19(15-9-5-4-8-14(15)2)22-18-11-7-6-10-16(17)18/h3-11,13H,1,12H2,2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUUNSBSQTTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(2,3-dimethylphenoxy)pentyl]piperidine](/img/structure/B4846831.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4846840.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4846847.png)


![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4846871.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846877.png)
![3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4846883.png)
![5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4846890.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)

![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4846950.png)